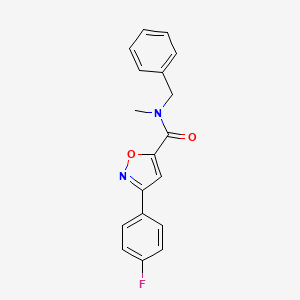

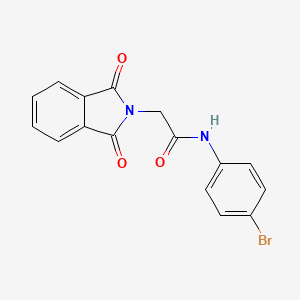

![molecular formula C19H14N2O4S B4578937 N-(4-甲基苯基)-1,3-二氧代-2,3-二氢-1H-苯并[de]异喹啉-5-磺酰胺](/img/structure/B4578937.png)

N-(4-甲基苯基)-1,3-二氧代-2,3-二氢-1H-苯并[de]异喹啉-5-磺酰胺

描述

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves nucleophilic displacement reactions on sulfonyl chlorides by substituted amines, resulting in a wide range of sulfonamide derivatives. For example, benzene and isoquinoline sulfonamide derivatives have been synthesized through reactions with benzene and isoquinoline sulfonyl chlorides (Parai et al., 2008). Additionally, visible light-promoted synthesis has been utilized for generating sulfonylmethyl isoquinoline diones, showcasing modern approaches to the formation of such compounds (Liu et al., 2016).

Molecular Structure Analysis

The molecular structure of closely related compounds reveals significant details about spatial conformations and interactions. For instance, a U-shaped spatial conformation has been observed, facilitating intermolecular interactions such as slipped π–π interactions and point-to-face C—H⋯π interactions, which play a critical role in the crystal packing and stability of these molecules (Bortoluzzi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds often include radical processes, such as the visible-light induced difluoromethylation and trifluoromethylation, which have been developed for the synthesis of CF2H/CF3-containing isoquinolinediones (Zou & Wang, 2017). These methodologies highlight the reactivity and versatility of sulfonamide compounds in undergoing chemical transformations.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their crystal structure and thermal stability, can be closely examined through X-ray diffraction and thermal analysis, respectively. These analyses provide essential information on the stability and structural integrity of the compounds under various conditions.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds include their reactivity towards different chemical reagents and conditions. Studies have shown that these compounds can undergo various chemical reactions, leading to a broad spectrum of derivatives with diverse chemical structures and properties. For example, the sulfonation process and its directionality are crucial for synthesizing specific sulfonamide derivatives, affecting their overall chemical behavior and interactions (Smirnov et al., 1972).

科学研究应用

药物代谢和药代动力学

一项研究领域重点关注人体的药物化合物代谢和处置。例如,对 SB-649868 等化合物(一种新型食欲素 1 和 2 受体拮抗剂)的研究探讨了药物如何代谢并从体内清除,重点介绍了主要的代谢途径以及主要代谢物的鉴定 (Renzulli 等人,2011)。此类研究对于了解新型治疗剂的安全性、有效性和最佳剂量至关重要。

药理学研究

药理学研究还调查化合物对特定生物靶标或疾病的影响。例如,使用 18F-ISO-1 等造影剂评估患者的肿瘤增殖,可以深入了解某些化合物在诊断目的方面的潜力 (Dehdashti 等人,2013)。此类研究对于开发新的诊断工具和治疗方法至关重要。

生物影响研究

对化学化合物生物影响的研究(如它们在诱导或抑制特定细胞过程中的作用)是另一个重要的研究领域。例如,对化合物对神经炎症或癌细胞增殖的影响的研究可以导致针对精神分裂症或癌症等疾病的新治疗策略的开发 (Doorduin 等人,2009)。

环境和健康安全研究

对合成化合物(如合成酚类抗氧化剂及其代谢物)的环境存在和人体接触的研究评估了接触这些化学物质的潜在健康风险 (Du 等人,2019)。这些研究对于制定公共卫生政策和安全法规至关重要。

属性

IUPAC Name |

N-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-5-7-13(8-6-11)21-26(24,25)14-9-12-3-2-4-15-17(12)16(10-14)19(23)20-18(15)22/h2-10,21H,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZKHRWPBURAKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)C=CC=C4C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4578861.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4578867.png)

![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4578881.png)

![N-cyclohexyl-N'-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B4578885.png)

![2-[(3-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4578902.png)

![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)

![5-(4-chlorophenyl)-2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578932.png)

![1-(2,2-dimethylpropanoyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4578944.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4578945.png)